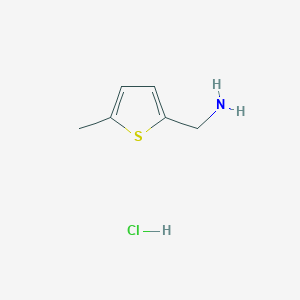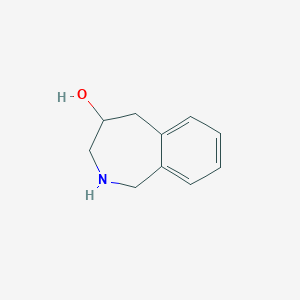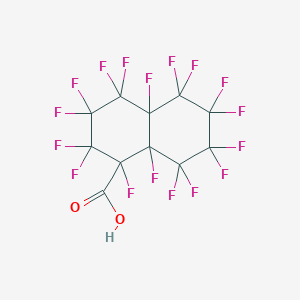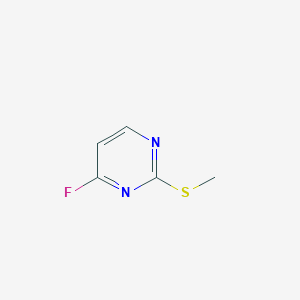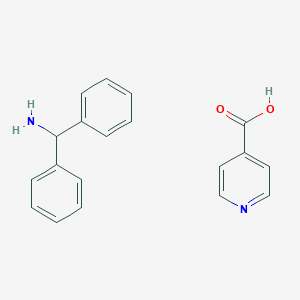
Benzenemethanamine, alpha-phenyl-, 4-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, alpha-phenyl-, 4-pyridinecarboxylate, commonly known as Phenylpiracetam, is a nootropic drug that has gained popularity in recent years due to its cognitive enhancing properties. It belongs to the racetam family of compounds and is structurally similar to Piracetam, the first nootropic drug developed. Phenylpiracetam is known to improve memory, focus, and concentration, making it a popular choice among students, athletes, and professionals.
Wirkmechanismus
The exact mechanism of action of Phenylpiracetam is not fully understood. However, it is believed to enhance cognitive function by increasing the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine. It also increases the density of certain receptors in the brain, which may contribute to its cognitive enhancing effects.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to have a number of biochemical and physiological effects. It has been found to increase the production of ATP, the primary source of energy for cells. It also increases the production of cAMP, a signaling molecule that plays a role in memory formation and cognitive function. In addition, Phenylpiracetam has been found to increase the density of certain receptors in the brain, which may contribute to its cognitive enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
Phenylpiracetam has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a well-defined chemical structure, making it easy to study. It is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using Phenylpiracetam in lab experiments is that its effects on cognitive function may vary depending on the species being studied.
Zukünftige Richtungen
There are a number of future directions for research on Phenylpiracetam. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and dementia. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Further research is needed to fully understand the mechanisms of action of Phenylpiracetam and its potential applications in medicine and cognitive enhancement.
Synthesemethoden
Phenylpiracetam can be synthesized through a multi-step process that involves the reaction of 4-pyridinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with phenylmagnesium bromide. The resulting product is then treated with acetic anhydride to obtain Phenylpiracetam.
Wissenschaftliche Forschungsanwendungen
Phenylpiracetam has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory and learning in animal models and humans. In a study conducted on rats, Phenylpiracetam was found to improve memory retention and retrieval by increasing the release of acetylcholine, a neurotransmitter involved in memory formation. In another study, Phenylpiracetam was found to improve cognitive function in patients with traumatic brain injury.
Eigenschaften
CAS-Nummer |
171507-34-9 |
|---|---|
Produktname |
Benzenemethanamine, alpha-phenyl-, 4-pyridinecarboxylate |
Molekularformel |
C19H18N2O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
diphenylmethanamine;pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H13N.C6H5NO2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6(9)5-1-3-7-4-2-5/h1-10,13H,14H2;1-4H,(H,8,9) |
InChI-Schlüssel |
WOLRVWVFCLSWBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CN=CC=C1C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CN=CC=C1C(=O)O |
Andere CAS-Nummern |
171507-34-9 |
Synonyme |
diphenylmethanamine, pyridine-4-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



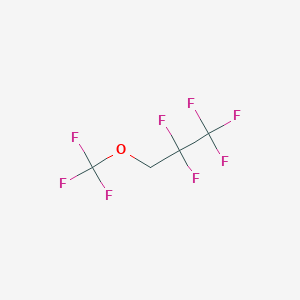
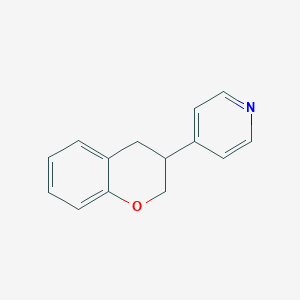
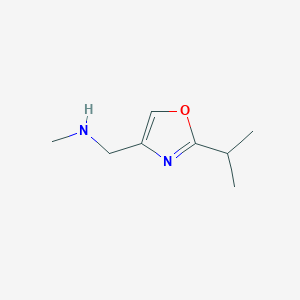
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile](/img/structure/B60429.png)
![2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B60430.png)

